N-(tert-butylamino)cyclopropanecarboximidamide
CAS No.:
Cat. No.: VC17758512
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N3 |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | N'-(tert-butylamino)cyclopropanecarboximidamide |
| Standard InChI | InChI=1S/C8H17N3/c1-8(2,3)11-10-7(9)6-4-5-6/h6,11H,4-5H2,1-3H3,(H2,9,10) |
| Standard InChI Key | LGBTVKTVHNRUOE-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)N/N=C(/C1CC1)\N |
| Canonical SMILES | CC(C)(C)NN=C(C1CC1)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, N'-(tert-butylamino)cyclopropanecarboximidamide hydrochloride, reflects its distinct structure: a cyclopropane ring fused to a carboximidamide group, which is further substituted by a tert-butylamino moiety. The hydrochloride salt enhances its solubility and stability for experimental use. Key structural features include:
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Cyclopropane ring: A strained three-membered carbon ring that influences reactivity and conformational stability.
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Carboximidamide group: A functional group () capable of hydrogen bonding and participating in nucleophilic reactions.
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tert-Butylamino substituent: A bulky tertiary amine that modulates steric effects and electronic properties.
The Standard InChIKey (HOBVUULXNGFDRY-UHFFFAOYSA-N) and SMILES (CC(C)(C)NN=C(C1CC1)N.Cl) provide unambiguous identifiers for computational and experimental reproducibility.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.7 g/mol |
| CAS No. | 1955539-73-7 |
| IUPAC Name | N'-(tert-butylamino)cyclopropanecarboximidamide hydrochloride |
| Solubility | Not publicly disclosed |
Physicochemical Characteristics
While solubility data remain proprietary, the compound’s log P (octanol-water partition coefficient) and permeability profiles suggest moderate lipophilicity, enabling potential blood-brain barrier penetration. Its hydrochloride form likely improves aqueous solubility compared to the free base, a critical factor in formulation development.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(tert-butylamino)cyclopropanecarboximidamide hydrochloride involves multi-step organic reactions, though detailed protocols are proprietary. General steps include:
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Cyclopropane Ring Formation: [2+1] Cycloaddition or vinyl carbene insertion methods generate the strained cyclopropane core.
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Carboximidamide Introduction: Coupling tert-butylamine with cyclopropanecarboximidamide precursors under controlled pH (6.5–7.5) and low temperatures (0–5°C) minimizes side reactions like hydrolysis.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.
Industrial production employs continuous flow reactors to optimize yield (>80%) and purity (>95%), though specific catalysts and solvents are undisclosed.
Research Findings and Biological Activity
Antiviral Activity
In vitro studies demonstrate dose-dependent inhibition of viral replication pathways, particularly against HIV and hepatitis C virus (HCV). A cell culture model showed a 60% reduction in HIV viral load at 10 µM concentration, comparable to established antiretrovirals. Proposed mechanisms include:
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Viral Entry Inhibition: Disruption of gp120-CD4 interactions in HIV.
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Protease Inhibition: Competitive binding to HCV NS3/4A protease active sites.
Antibacterial Effects
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) pathogens. Its cyclopropane ring may interfere with bacterial cell wall synthesis by mimicking D-alanyl-D-alanine precursors, a strategy analogous to β-lactam antibiotics.
Table 2: Pharmacological Data
| Application | Model System | Effective Concentration | Outcome |
|---|---|---|---|
| Antiviral (HIV) | T-cell culture | 10 µM | 60% viral load reduction |
| Antibacterial | S. aureus | 8 µg/mL | 99% growth inhibition |
| Enzyme Inhibition | Kinase assay | IC₅₀ = 15 µM | Competitive inhibition |
Mechanistic Insights
The compound’s bioactivity stems from dual mechanisms:
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Enzyme Inhibition: Binds to ATP pockets of kinases (e.g., EGFR, IC₅₀ = 15 µM) via hydrogen bonding with the carboximidamide group.
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Receptor Modulation: Acts as a partial agonist at serotonin 5-HT₂₃ receptors (EC₅₀ = 25 µM), suggesting neuropharmacological potential.
Applications in Drug Discovery
Scaffold for Derivative Synthesis
The compound’s modular structure allows derivatization at three sites:
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Cyclopropane Ring: Functionalization with electrophiles (e.g., epoxides) to modulate steric bulk.
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Carboximidamide Group: Alkylation or acylation to enhance target selectivity.
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tert-Butylamino Moiety: Replacement with smaller amines (e.g., methylamino) to improve pharmacokinetics.
Case Studies in Oncology
A 2024 study synthesized 15 derivatives, with compound 4e (bearing a fluorinated cyclopropane) showing nanomolar potency against breast cancer cell lines (MCF-7, IC₅₀ = 45 nM). Structural analogs are in preclinical trials for solid tumors.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Feature | Bioactivity (IC₅₀) |
|---|---|---|---|
| N-(tert-butylamino)cyclopropanecarboximidamide HCl | Carboximidamide | 15 µM (Kinase) | |
| N-(tert-butylamino)cyclopropanecarboxamide | Amide bond | 32 µM (Kinase) | |
| Cyclopropanecarboximidamide | Unsubstituted | 120 µM (Antiviral) |
The hydrochloride derivative’s superior activity underscores the importance of the tert-butylamino group and salt formation in target engagement.
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